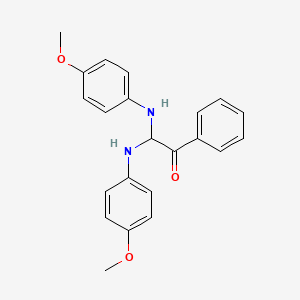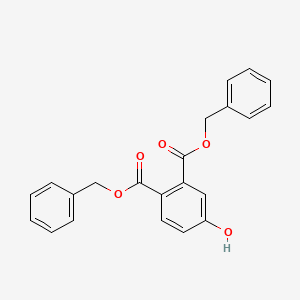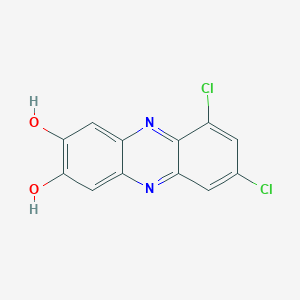
6,8-Dichloro-5,10-dihydrophenazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-5,10-dihydrophenazine-2,3-dione is a chemical compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry . This particular compound is characterized by the presence of two chlorine atoms and a dihydrophenazine core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including 6,8-Dichloro-5,10-dihydrophenazine-2,3-dione, typically involves several methods. Common approaches include the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2C-units . These methods often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods: Industrial production of phenazine derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as oxidative cyclization of 1,2-diaminobenzene or diphenylamines and Pd-catalyzed N-arylation are commonly employed .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-5,10-dihydrophenazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce different functional groups into the phenazine core .
Scientific Research Applications
6,8-Dichloro-5,10-dihydrophenazine-2,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-Dichloro-5,10-dihydrophenazine-2,3-dione involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to participate in redox reactions, generating reactive oxygen species that can damage cellular components . Additionally, it may inhibit specific enzymes or interfere with DNA replication, contributing to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Phenazine: The parent compound of the phenazine family, known for its broad spectrum of biological activities.
5,10-Dihydrophenazine: A closely related compound with similar structural features but lacking the chlorine atoms.
2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone: A derivative used in advanced battery technologies.
Uniqueness: The compound’s unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities .
Properties
CAS No. |
88552-63-0 |
|---|---|
Molecular Formula |
C12H6Cl2N2O2 |
Molecular Weight |
281.09 g/mol |
IUPAC Name |
6,8-dichlorophenazine-2,3-diol |
InChI |
InChI=1S/C12H6Cl2N2O2/c13-5-1-6(14)12-9(2-5)15-7-3-10(17)11(18)4-8(7)16-12/h1-4,17-18H |
InChI Key |
PJBRCCDSIDAZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC3=CC(=C(C=C3N=C21)O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


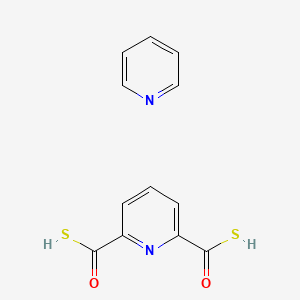
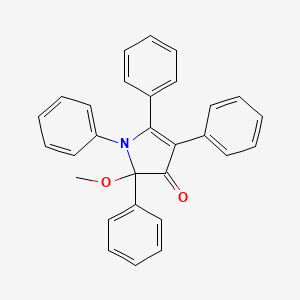
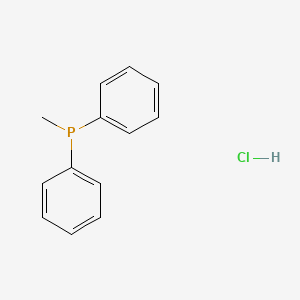
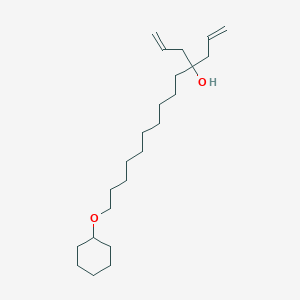
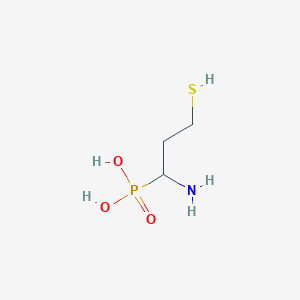
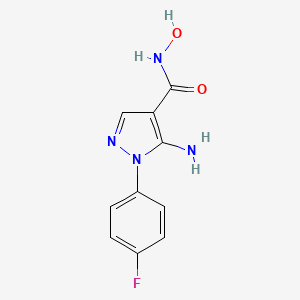
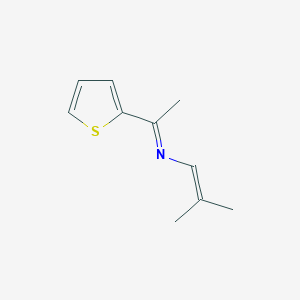
![1,1'-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene](/img/structure/B14398748.png)


![2,3,4-Trimethoxybenzo[8]annulene-5,6-dione](/img/structure/B14398759.png)
